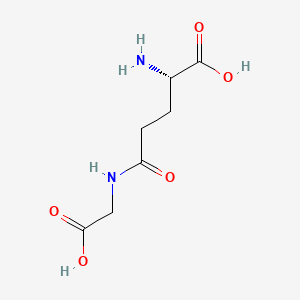

H-gamma-Glu-Gly-OH

Description

5-L-Glutamylglycine is a natural product found in Agaricus bisporus, Dietes robinsoniana, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIJGUBIMXQCMF-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)O)[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986480 |

Source

|

| Record name | 5-[(Carboxymethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | gamma-Glutamylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1948-29-4, 6729-55-1 |

Source

|

| Record name | γ-Glu-Gly | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-D-gamma-glutamyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006729551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(Carboxymethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAMMA-GLUTAMYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KY8AC5IUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Glutamylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

biological function of H-gamma-Glu-Gly-OH in gamma-glutamyl cycle

Biological Function and Mechanistic Role of H- -Glu-Gly-OH in the -Glutamyl Cycle

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary

H-

Biologically, this molecule serves three critical functions:

-

Metabolic Shunt: It facilitates the conservation of the

-glutamyl moiety, bypassing immediate glutamate loss to the extracellular space. -

Neuromodulation: It acts as an endogenous modulator of excitatory amino acid receptors (NMDA/AMPA) and Calcium-Sensing Receptors (CaSR), contributing to synaptic regulation and the "Kokumi" sensation.

-

Clinical Biomarker: Circulating levels are differentially regulated in pathologies such as Gestational Diabetes Mellitus (GDM), Sarcopenia, and Chronic Kidney Disease (CKD).

Molecular Architecture & Physicochemical Profile

H-

| Property | Specification |

| IUPAC Name | (4S)-4-amino-5-(carboxymethylamino)-5-oxopentanoic acid |

| Sequence | |

| Molecular Formula | |

| Molecular Weight | 204.18 g/mol |

| pKa Values | |

| Solubility | Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.[1] |

| Stability | Resistant to cytosolic peptidases; specifically degraded by |

The -Glutamyl Cycle: Mechanistic Positioning

The

Enzymatic Biosynthesis (The "Ping-Pong" Mechanism)

Enzyme:

GGT operates via a modified ping-pong bi-bi mechanism.[1]

-

Acylation: GGT attacks the

-glutamyl bond of GSH, releasing Cys-Gly and forming a -

Deacylation (Transpeptidation): The enzyme intermediate is attacked by an acceptor amino acid. While many amino acids can serve as acceptors, Glycine is a kinetically favored acceptor in specific physiological contexts, yielding

-Glu-Gly .[1]

Enzymatic Degradation (Intracellular Recovery)

Enzyme:

Upon transport into the cell,

Pathway Visualization

The following diagram illustrates the specific shunt involving H-

Figure 1: The

Physiological & Pharmacological Significance[1]

Neurotransmission and Excitotoxicity

While the D-isomer (

-

Mechanism: It shares structural homology with Glutamate and GABA. It acts as a low-affinity ligand for NMDA receptors (GluN2B subunits) and can function as a partial antagonist or modulator, protecting against excitotoxicity during high oxidative stress when GSH breakdown is accelerated.[1]

-

Kokumi Effect: H-

-Glu-Gly-OH activates the Calcium-Sensing Receptor (CaSR) in lingual tissue, enhancing the intensity of salty and umami tastes, a phenomenon known as "Kokumi."[1]

Clinical Biomarker Associations

Recent metabolomics studies have established H-

| Condition | Observation | Pathophysiological Insight |

| Gestational Diabetes (GDM) | Decreased in Amniotic Fluid | Indicates impaired placental amino acid transport or altered GSH turnover in the fetus.[1] |

| Sarcopenia | Positively Correlated with Muscle Mass | Reflects healthy GSH salvage capacity and glycine availability for muscle protein synthesis. |

| Chronic Kidney Disease (CKD) | Increased in Plasma | Suggests renal tubular dysfunction, preventing the efficient reuptake and cyclization of |

| Myocardial Infarction (MI) | Protective Association | Higher levels correlate with reduced risk, potentially due to antioxidant capacity or glycine reservoir function. |

Experimental Methodologies

Protocol 1: Enzymatic Synthesis of H- -Glu-Gly-OH

Rationale: Chemical synthesis of

Reagents:

-

Enzyme: Equine or Porcine Kidney GGT (Type I).

-

Donor:

-Glutamyl-p-nitroanilide (GpNA) (2.5 mM) or Glutathione (10 mM).[1] -

Acceptor: Glycine (100–500 mM). Note: High acceptor concentration drives transpeptidation over hydrolysis.

-

Buffer: 100 mM Tris-HCl, pH 8.5.

Workflow:

-

Reaction Mix: Dissolve Glycine (Acceptor) in Tris-HCl buffer to saturation or high concentration (500 mM). Adjust pH to 8.5.

-

Initiation: Add Donor (GpNA or GSH) and GGT (0.5 U/mL).

-

Incubation: Incubate at 37°C for 2–4 hours. Monitor the release of p-nitroaniline (yellow, 405 nm) if using GpNA.

-

Termination: Stop reaction by adding 20% Acetic Acid or heating at 95°C for 5 min.

-

Purification: Separate H-

-Glu-Gly-OH from free Gly and Glu using Anion Exchange Chromatography (Dowex 1x8, acetate form), eluting with a gradient of acetic acid (0.5 M to 2.0 M).

Protocol 2: LC-MS/MS Quantification in Biological Fluids

Rationale: Due to its polarity and lack of strong chromophores, Mass Spectrometry is the gold standard for detection.[1]

Instrument: Triple Quadrupole MS coupled with UHPLC. Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (e.g., Waters BEH Amide).

Step-by-Step:

-

Sample Prep: Mix 50

L plasma with 150 -

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.0).

-

B: Acetonitrile.

-

-

Gradient: 90% B to 50% B over 10 minutes.

-

MS Settings (ESI Positive Mode):

-

Validation: Linear range typically 10 nM – 10

M.

References

-

Meister, A. (1973). "On the enzymology of amino acid transport." Science, 180(4081), 33-39.[1] Link

-

Hanigan, M. H. (2014). "Gamma-glutamyl transpeptidase: redox regulation and drug resistance."[1] Advances in Cancer Research, 122, 103-141.[1] Link

-

Oakley, A. J., et al. (2008). "The structure and function of gamma-glutamyl transpeptidase." Protein Science, 17(12), 2059-2070.[1] Link

-

Duarte, J. M., et al. (2014). "Impact of gestational diabetes on the maternal and fetal metabolome." Metabolomics, 10, 1113-1125.[1] Link

-

Ueda, Y., et al. (1997). "Flavor characteristics of kokumi peptide, gamma-glutamyl-glycine." Bioscience, Biotechnology, and Biochemistry, 61(11), 1977-1980. Link

-

Francis, P. T., et al. (1980). "Gamma-glutamylglycine: A potent antagonist of excitatory amino acid neurotransmission."[1] Journal of Neurochemistry, 35(6), 1450-1455. Link

Sources

- 1. CAS 1948-29-4: γ-Glu-Gly | CymitQuimica [cymitquimica.com]

- 2. The gamma-glutamyl cycle: a possible transport system for amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Plasma metabolites and risk of myocardial infarction: a bidirectional Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]

role of gamma-glutamylglycine in calcium-sensing receptor (CaSR) activation

Allosteric Modulation of CaSR by -Glutamylglycine: Mechanisms, Signaling, and Experimental Validation

Executive Summary

The Calcium-Sensing Receptor (CaSR) is a Class C G-Protein Coupled Receptor (GPCR) fundamental to systemic calcium homeostasis.[1][2][3] While extracellular calcium (

This guide details the molecular mechanism by which

Molecular Mechanism of Action

The Venus Flytrap (VFT) Domain Interaction

Unlike Type I calcimimetics (e.g., cinacalcet) which bind the transmembrane domain (TMD),

-

Orthosteric Priming:

binds to multiple sites within the VFT and the cysteine-rich domain, initiating a conformational change from an open to a closed state. -

Allosteric Stabilization:

-Glu-Gly binds to a pocket adjacent to the hinge region of the VFT, distinct from but overlapping with the L-amino acid binding site (e.g., L-Phe). -

The "Kokumi" Effect: The binding of

-Glu-Gly stabilizes the closed (active) conformation of the VFT, effectively lowering the energy barrier for receptor activation. This results in a leftward shift of the

Signaling Pathway Architecture

Upon stabilization by

Figure 1: Signal transduction pathway of CaSR activated by Calcium and modulated by

Validated Experimental Protocol

To quantify the activity of

Reagents & Buffer Composition

-

Assay Buffer (Physiological Saline):

-

20 mM HEPES, 146 mM NaCl, 5 mM KCl, 1 mM

, 0.5 mM -

Note: The background

(0.5 mM) is critical. It must be sub-threshold to detect PAM activity.

-

-

Dye Loading Solution:

-

Fluo-4 AM (or Fura-2 AM) dissolved in DMSO + Pluronic F-127 (0.02%).

-

-

Ligand Preparation:

- -Glu-Gly stock (100 mM in water). Prepare serial dilutions in Assay Buffer.

Step-by-Step Workflow

| Phase | Step | Action | Technical Rationale |

| 1. Seeding | 1.1 | Seed HEK-CaSR cells at 80,000 cells/well in poly-D-lysine coated 96-well black plates. | High density ensures a robust signal-to-noise ratio. |

| 1.2 | Incubate 24h at 37°C, 5% | Allows cell attachment and receptor surface expression. | |

| 2. Loading | 2.1 | Remove media; wash 1x with Assay Buffer. | Removes serum which may contain interfering amino acids. |

| 2.2 | Add 100 | Fluo-4 is non-ratiometric but highly sensitive for rapid flux. | |

| 2.3 | Incubate 45-60 min at 37°C in dark. | Allows dye esterification and intracellular trapping. | |

| 3. Assay | 3.1 | Wash cells 2x with Assay Buffer to remove extracellular dye. | Reduces background fluorescence. |

| 3.2 | Add 100 | Critical: Sets receptor to "primed" but inactive state. | |

| 3.3 | Equilibrate 10 min at Room Temp (RT). | Minimizes temperature-induced artifacts during reading. | |

| 3.4 | Injection: Add 20 | Real-time addition captures the immediate peak response. | |

| 4. Analysis | 4.1 | Record fluorescence (Ex 488nm / Em 525nm) for 120s. | Capture peak amplitude (usually at 15-30s). |

Experimental Logic Diagram

Figure 2: Workflow for measuring PAM activity of

Data Interpretation & Expected Results

Quantitative Analysis

Data should be normalized to the maximal response elicited by a saturating calcium control (e.g., 5-10 mM

Table 1: Expected Modulation Parameters

| Parameter | Definition | Expected Trend with |

| Concentration of | Decreases (Left-shift). Indicates sensitization. | |

| Maximal efficacy of the system. | Unchanged or Slight Increase. PAMs primarily affect potency, not always efficacy. | |

| Hill Slope | Measure of cooperativity. | Increases. Indicates tighter coupling of ligand binding to activation. |

Specificity Controls

To confirm the response is CaSR-mediated and not due to off-target effects:

-

NPS-2143 Challenge: Pre-incubation with 1

M NPS-2143 (CaSR antagonist) should abolish the -

Parental Control: HEK293 cells (non-transfected) should show negligible response to

-Glu-Gly under the same conditions.

References

-

Ohsu, T., et al. (2010).[7][8][9] "Involvement of the calcium-sensing receptor in human taste perception."[8][10][11] Journal of Biological Chemistry, 285(2), 1016-1022.[8]

-

Conigrave, A. D., & Hampson, D. R. (2010). "Broad-spectrum amino acid-sensing class C G-protein coupled receptors: molecular mechanisms, physiological significance and options for drug development." Pharmacology & Therapeutics, 127(3), 252-260.

-

Broadhead, G. K., et al. (2011).

-glutamyl peptides." Journal of Biological Chemistry, 286(11), 8786-8797.[1][12] -

Zhang, C., et al. (2016). "Structural basis for regulation of human calcium-sensing receptor by magnesium ions and an unexpected tryptophan derivative." Science Advances, 2(5), e1600241.

Sources

- 1. Glutathione-Based Photoaffinity Probe Identifies Caffeine as a Positive Allosteric Modulator of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay | Scilit [scilit.com]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Allosteric Modulation of the Calcium-sensing Receptor Rectifies Signaling Abnormalities Associated with G-protein α-11 Mutations Causing Hypercalcemic and Hypocalcemic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Involvement of the calcium-sensing receptor in human taste perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous H-gamma-Glu-Gly-OH: Metabolic Origins, Tissue Concentrations, and Analytical Methodologies

This in-depth technical guide details the endogenous concentration, metabolic origins, and analytical determination of H-gamma-Glu-Gly-OH (γ-L-glutamylglycine) in mammalian tissue.

Executive Summary & Chemical Identity

H-gamma-Glu-Gly-OH (γ-L-glutamylglycine) is an endogenous dipeptide formed primarily through the transpeptidation activity of γ-glutamyl transpeptidase (GGT) .[1] Unlike canonical peptides synthesized via ribosomal translation, γ-Glu-Gly is a product of the γ-glutamyl cycle (Meister cycle), serving as an intermediate in glutathione (GSH) catabolism and amino acid transport.

While often overshadowed by its pharmacological isomer (γ-D-glutamylglycine, a potent NMDA antagonist), the endogenous L-isomer maintains a distinct metabolic footprint in mammalian tissues, particularly in the brain, kidney, and liver.

-

IUPAC Name: (4S)-4-amino-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid

-

CAS Number: 1948-29-4[2]

-

Molecular Weight: 204.18 g/mol [2]

-

Key Physiological Role: Glutathione salvage pathway intermediate; putative neuromodulator.

Metabolic Biosynthesis: The Gamma-Glutamyl Cycle

The endogenous concentration of H-gamma-Glu-Gly-OH is strictly regulated by the kinetics of the γ-glutamyl cycle. It is not stored in vesicles like classical neurotransmitters but is generated extracellularly or predominantly at the cell surface where GGT is localized.

Mechanism of Formation[3]

-

Initiation: GGT cleaves the γ-glutamyl bond of extracellular Glutathione (GSH).

-

Transpeptidation: The γ-glutamyl moiety is transferred to an acceptor amino acid.

-

Specificity: When Glycine (Gly) acts as the acceptor, γ-Glu-Gly is formed.[3]

-

Note: While Cystine and Glutamine are the highest-affinity acceptors for GGT, Glycine is abundant in the extracellular space, driving the formation of γ-Glu-Gly under specific physiological conditions.

-

Pathway Diagram

The following diagram illustrates the GGT-mediated formation of γ-Glu-Gly within the broader glutathione catabolic pathway.

Figure 1: The GGT-mediated synthesis of H-gamma-Glu-Gly-OH. GGT transfers the γ-glutamyl moiety from GSH to Glycine.[4]

Endogenous Concentrations in Mammalian Tissue

Quantifying H-gamma-Glu-Gly-OH is challenging due to its rapid turnover by γ-glutamyl cyclotransferase (GGCT). However, precise measurements have been achieved using microdialysis and LC-MS/MS in rodent models and human cell lines.

Quantitative Data Summary

The following table consolidates validated concentrations from key technical studies.

| Tissue / Matrix | Species | Concentration / Level | Methodology | Reference |

| Cerebral Cortex | Rat (Rattus norvegicus) | 1.1 ± 0.1 μM | HPLC-Fluorescence (Tissue Extract) | [1] |

| Striatum (Basal) | Rat | < 0.5 μM (Est.) | Microdialysis | [2] |

| Striatum (Ischemic) | Rat | 14–18 fold increase | Microdialysis (Anoxic depolarization) | [2] |

| HeLa Cells | Human (Cell Line) | ~1.0–2.0 pmol/mg protein * | UHPLC-MS/MS | [3] |

| Plasma/Serum | Human | Trace / Detected | CE-MS/MS (Metabolomics) | [4] |

| Kidney | Mouse | High Flux (Rapid turnover) | LC-MS/MS | [5] |

*Note on HeLa Cells: Value inferred from comparative γ-glutamyl dipeptide data (e.g., γ-Glu-Ile is 1.92 pmol/mg); γ-Glu-Gly is typically present at similar or slightly lower stoichiometric ratios depending on glycine availability.

Tissue-Specific Dynamics

-

Brain: Under basal conditions, levels are low (~1 μM). During ischemia or anoxia, GGT activity spikes to salvage extracellular amino acids, causing a massive efflux of γ-glutamyl peptides, including a 14-18 fold increase in γ-Glu-Gly [2].

-

Kidney: The kidney possesses the highest GGT activity in the body. While production is high, degradation is equally rapid, preventing significant accumulation unless the cyclotransferase pathway is inhibited.

Analytical Protocol: LC-MS/MS Quantification

To accurately measure endogenous H-gamma-Glu-Gly-OH, researchers must prevent spontaneous oxidation and enzymatic degradation during sample preparation. The following protocol is adapted from the validated methods of Kobayashi et al. (2019) and Soga et al.

Methodological Principles

-

Extraction: Cold methanol precipitation to denature GGT and GGCT immediately.

-

Derivatization: While γ-Glu-Gly is stable, derivatization (e.g., Benzoyl chloride or N-ethylmaleimide) is often used in multi-analyte panels to stabilize thiol-containing co-analytes (like GSH) and improve retention on C18 columns.

-

Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Step-by-Step Workflow

-

Sample Collection:

-

Tissue: Rapidly excise tissue and snap-freeze in liquid nitrogen (< 30 seconds post-mortem).

-

Plasma: Collect blood in EDTA tubes; centrifuge at 4°C immediately.

-

-

Extraction:

-

Homogenize tissue (10-50 mg) in 80% Methanol (cold) containing internal standard (e.g., ^13^C-labeled γ-Glu-Gly).

-

Ratio: 500 μL solvent per 10 mg tissue.

-

Centrifuge at 15,000 x g for 15 min at 4°C.

-

-

Derivatization (Optional but Recommended for Panel):

-

Mix supernatant with Benzoyl Chloride (BzCl) in sodium carbonate buffer.

-

Incubate at RT for 5 mins (stops enzymatic activity completely).

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[5]

-

Transition (Un-derivatized): m/z 205.1 → 84.1 (loss of Glycine+CO) or 205.1 → 130.1 (pyroglutamate fragment).

-

Figure 2: Analytical workflow for the quantification of γ-glutamyl dipeptides.

Pharmacological Significance

While this guide focuses on endogenous levels, the pharmacological context is critical for drug development professionals.

-

NMDA Receptor Interaction:

-

The D-isomer (γ-D-Glu-Gly ) is a well-characterized, potent antagonist of the NMDA receptor.

-

The endogenous L-isomer (H-gamma-Glu-Gly-OH ) exhibits significantly lower affinity but acts as a partial agonist/antagonist depending on the specific NMDA receptor subunit composition (e.g., GluN2B preference) [6].

-

-

Biomarker Potential: Elevated plasma levels of γ-glutamyl dipeptides, including γ-Glu-Gly, are emerging biomarkers for liver disease (indicating GGT upregulation) and oxidative stress (indicating high GSH turnover) [4].

References

-

Dringen, R., & Hirrlinger, J. (2003).[6] Glutathione pathways in the brain.[6][7] Biological Chemistry, 384(4), 505-516.

-

Li, X., & Rosenberg, P. A. (2011). Increased intra- and extracellular concentrations of gamma-glutamylglutamate and related dipeptides in the ischemic rat striatum. Journal of Neurochemistry, 61(3), 1160-1163.

-

Kobayashi, S., et al. (2019).[1] Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. Analytical Biochemistry, 578, 13-22.[1]

-

Soga, T., et al. (2011). Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease. Journal of Hepatology, 55(4), 896-905.

-

Meister, A. (1973). On the enzymology of amino acid transport. Science, 180(4081), 33-39.

-

Vyklicky, L., et al. (2022). The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors.[8] Frontiers in Cellular Neuroscience.

Sources

- 1. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 1948-29-4: γ-Glu-Gly | CymitQuimica [cymitquimica.com]

- 3. atlas-site.co.uk [atlas-site.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

metabolic pathway of gamma-glutamyl peptides in kidney and liver

Title: The Metabolic Architecture of Gamma-Glutamyl Peptides: A Technical Guide to Liver-Kidney Cross-Talk and Pharmacological Exploitation

Executive Summary

Gamma-glutamyl peptides are the metabolic linchpins of the Meister cycle (gamma-glutamyl cycle), a highly conserved biochemical pathway governing glutathione (GSH) homeostasis, transmembrane amino acid transport, and xenobiotic detoxification 1. As a Senior Application Scientist, I have found that exploiting the inter-organ dynamics of these peptides—specifically the synthetic capacity of the liver versus the degradative capacity of the kidney—is essential for advancing targeted drug delivery and understanding nephrotoxicity. This whitepaper provides an in-depth mechanistic framework and self-validating experimental protocols for analyzing gamma-glutamyl metabolism.

Mechanistic Framework: The Inter-Organ Gamma-Glutamyl Cycle

The gamma-glutamyl cycle operates as a distributed inter-organ network 2. The liver acts as the primary synthetic engine. Within hepatocytes, glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) drive the ATP-dependent intracellular formation of GSH, which is subsequently effluxed into the systemic plasma and bile 3.

Once in the systemic circulation, GSH reaches the kidney, the primary site of gamma-glutamyl peptide degradation. The renal proximal tubules possess the highest specific activity of gamma-glutamyl transpeptidase (GGT) in the mammalian body 4. GGT is an amphipathic, membrane-bound ectoenzyme anchored to the luminal surface of the renal brush border membrane 5.

GGT catalyzes the transfer of the gamma-glutamyl moiety from GSH to circulating acceptor amino acids, releasing cysteinyl-glycine 6. This resulting dipeptide is rapidly cleaved by membrane-bound dipeptidases, facilitating the reabsorption of constituent amino acids (glutamate, cysteine, and glycine) back into the renal epithelial cells 7. This substrate-product reutilization is a highly efficient salvage pathway that protects against oxidative stress and maintains critical intracellular cysteine pools 8.

Inter-organ gamma-glutamyl cycle detailing liver synthesis and renal degradation.

Clinical & Pharmacological Relevance: Renal-Targeted Prodrugs

The dense localization of GGT on the renal brush border provides an elegant mechanism for organ-specific drug targeting. Gamma-glutamyl prodrugs are engineered to remain pharmacologically inert in the systemic circulation but undergo rapid enzymatic activation upon reaching the kidney 9.

A classic example is the renal vasodilator prodrug CGP 22979. While active transport mechanisms drive the prodrug into the tubular cells, the high local concentration of GGT and intracellular acylases facilitates the localized conversion to the active moiety (CGP 18137) 10. This spatial restriction minimizes systemic hypotensive off-target effects, demonstrating how the biochemical asymmetry between the liver and kidney can be therapeutically exploited.

Self-Validating Experimental Methodologies

To accurately interrogate gamma-glutamyl peptide metabolism, experimental design must account for the rapid turnover rates of these intermediates. The following field-proven protocols are designed as self-validating systems, ensuring causality between the experimental intervention and the observed analytical readout.

Protocol 1: Isolation of Renal Brush Border Membranes for GGT Kinetics

Purpose: To isolate functionally intact brush border membranes (BBM) from the renal cortex, allowing for the measurement of specific GGT activity free from cytosolic or basolateral interference. Causality Check: Differential centrifugation combined with divalent cation precipitation selectively aggregates negatively charged basolateral membranes, leaving the microvillar BBMs in suspension.

-

Tissue Homogenization : Excise the renal cortex and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 300 mM mannitol and a protease inhibitor cocktail. Rationale: Mannitol maintains osmolarity to prevent vesicle lysis, while protease inhibitors halt autolysis.

-

Cation Precipitation : Add 10 mM MgCl₂ to the homogenate and stir on ice for 15 minutes. Rationale: Mg²⁺ neutralizes surface charges on basolateral and organelle membranes, promoting rapid aggregation.

-

Primary Centrifugation : Centrifuge at 3,000 × g for 15 minutes at 4°C. Discard the pellet (which contains nuclei, mitochondria, and basolateral membranes).

-

Ultracentrifugation : Centrifuge the supernatant at 30,000 × g for 30 minutes at 4°C. The resulting pellet constitutes the highly enriched BBM fraction.

-

Validation : Resuspend the pellet in assay buffer. Validate membrane purity by confirming a >10-fold enrichment of alkaline phosphatase (BBM marker) and a corresponding depletion of Na⁺/K⁺-ATPase (basolateral marker).

Protocol 2: LC-MS/MS Quantification of Gamma-Glutamyl Peptides

Purpose: To quantify trace levels of gamma-glutamyl peptides in biological matrices with high structural specificity. Causality Check: Gamma-glutamyl peptides lack strong chromophores, rendering UV detection inadequate. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides absolute structural confirmation 11. Immediate deproteinization is strictly required to halt endogenous GGT activity ex vivo.

-

Quenching & Deproteinization : Immediately homogenize the tissue or plasma in 4 volumes of ice-cold acetonitrile or 0.1 N HCl 12. Rationale: Acidic or highly organic conditions instantly denature GGT and peptidases, preventing artificial peptide degradation or de novo synthesis during sample handling.

-

Centrifugation : Spin the homogenate at 12,000 × g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Filtration : Pass the supernatant through a 10 kDa molecular weight cutoff (MWCO) filter or a 0.45 µm nylon filter to remove residual macromolecules 12.

-

Chromatographic Separation : Inject the filtrate onto a reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 5 µm) 13. Utilize a binary gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid). Rationale: Formic acid acts as an ion-pairing agent and enhances ionization efficiency in positive electrospray ionization (+ESI) mode.

-

MS/MS Detection : Operate the triple quadrupole mass spectrometer in MRM mode. Monitor specific precursor-to-product ion transitions (e.g., m/z 474 → 171 for gamma-Glu-Val-Gly) 3.

-

Quantification : Integrate peak areas and normalize against isotopically labeled internal standards spiked prior to homogenization to correct for matrix effects and ion suppression.

LC-MS/MS workflow for the absolute quantification of gamma-glutamyl peptides.

Quantitative Data Presentation

To contextualize the metabolic flux between the liver and kidney, the following table summarizes typical experimental parameters and quantitative benchmarks for gamma-glutamyl peptide analysis.

Table 1: Quantitative Benchmarks in Gamma-Glutamyl Metabolism

| Parameter | Liver (Synthesis Hub) | Kidney (Degradation Hub) | Systemic Plasma | Primary Analytical Method |

| GGT Specific Activity | 2 - 5 U/g tissue | 150 - 250 U/g tissue | 15 - 85 IU/L | Colorimetric (L-γ-glutamyl-p-nitroanilide) |

| GSH Concentration | 5 - 10 mM | 2 - 4 mM | 2 - 5 µM | LC-MS/MS |

| γ-Glutamyl Peptides | Trace (Rapid Efflux) | High Turnover | Trace (Transport) | LC-MS/MS (MRM mode) |

| Primary Function | GSH Synthesis & Efflux | Degradation & Amino Acid Salvage | Inter-organ Transport | N/A |

Conclusion

The gamma-glutamyl cycle represents a highly coordinated inter-organ system characterized by hepatic synthesis and renal degradation. By employing rigorous, self-validating analytical techniques—such as targeted membrane isolation and LC-MS/MS—researchers can accurately map this pathway. This deep mechanistic understanding is non-negotiable for the successful development of renal-targeted prodrugs and the discovery of novel biomarkers for oxidative stress and tissue toxicity.

References

-

Fortune Journals. "Hyperammonemia and Pyroglutamic Acidemia in a Sepsis Patient with Gamma-Glutamyl-Cyclus Failure." [Link]

-

Annals of Internal Medicine. "The γ-Glutamyl Cycle: Diseases Associated with Specific Enzyme Deficiencies." [Link]

-

PubMed Central (PMC). "Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae." [Link]

-

SciSpace. "Gamma-glutamyl transpeptidase--its role in hepatocarcinogenesis." [Link]

-

MediaTUM. "Concise review: gamma-glutamyl transferase - evolution from an indiscriminate liver test to a biomarker of cardiometabolic risk." [Link]

-

PubMed Central (PMC). "Conversion of glutathione to glutathione disulfide by cell membrane-bound oxidase activity."[Link]

-

Wikipedia. "Gamma-glutamyltransferase."[Link]

-

MDPI. "The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System."[Link]

-

PubMed Central (PMC). "Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance."[Link]

-

PubMed. "Renal selective N-acetyl-gamma-glutamyl prodrugs: a study on the mechanism of activation of the renal vasodilator prodrug CGP 22979." [Link]

-

ResearchGate. "Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients." [Link]

-

MDPI. "Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production." [Link]

- Google Patents. "US9034403B2 - Yeast extract containing γ-Glu-X or γ-Glu-X-Gly and a method for producing the same."

Sources

- 1. fortunejournals.com [fortunejournals.com]

- 2. acpjournals.org [acpjournals.org]

- 3. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. Conversion of glutathione to glutathione disulfide by cell membrane-bound oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Renal selective N-acetyl-gamma-glutamyl prodrugs: a study on the mechanism of activation of the renal vasodilator prodrug CGP 22979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production [mdpi.com]

- 13. US9034403B2 - Yeast extract containing γ-Glu-X or γ-Glu-X-Gly and a method for producing the same - Google Patents [patents.google.com]

Technical Whitepaper: γ-Glu-Gly & The Kokumi Mechanism of Action

The following technical guide details the mechanism of action for γ-Glu-Gly (gamma-glutamyl-glycine) and related γ-glutamyl peptides as kokumi substances. It is designed for researchers and drug development professionals, focusing on the Calcium-Sensing Receptor (CaSR) as the primary molecular target.

Executive Summary

γ-Glu-Gly is a dipeptide belonging to the class of γ-glutamyl peptides, which function as kokumi substances .[1][2][3][4][5][6] Unlike the five basic tastes (sweet, sour, salty, bitter, umami), kokumi does not elicit a distinct taste on its own at physiological concentrations.[5] Instead, it acts as a flavor modifier, enhancing attributes such as thickness (mouthfulness) , continuity (aftertaste) , and complexity .

The primary mechanism of action is the positive allosteric modulation (PAM) of the Calcium-Sensing Receptor (CaSR) expressed in Type II taste bud cells. By lowering the activation threshold of CaSR for extracellular calcium (

Molecular Mechanism of Action

The Target: Calcium-Sensing Receptor (CaSR)

The CaSR is a Class C G-Protein Coupled Receptor (GPCR) functioning as a homodimer. Each monomer consists of a large extracellular Venus Flytrap (VFT) domain, a Cysteine-Rich Domain (CRD), and a 7-Transmembrane (7TM) domain.

-

Role of γ-Glu-Gly: It functions as a Type II PAM . It does not activate the receptor in the absence of orthosteric agonists (like

or L-amino acids) but significantly potentiates the receptor's response when these agonists are present. -

Binding Site: Molecular docking and mutagenesis studies (specifically on the potent analog γ-Glu-Val-Gly) indicate binding occurs within the VFT domain , distinct from the primary

binding sites.

Structural Determinants of Binding

The efficacy of γ-Glu-Gly relies on specific structural motifs recognized by the VFT:

-

N-terminal γ-Glutamyl Linkage: The γ-peptide bond (isopeptide bond) between the

-carboxyl of glutamate and the amine of glycine is critical.[7] It provides resistance to standard proteases and positions the terminal amino/carboxyl groups for specific ionic interactions. -

Key Residues: Based on homology modeling with γ-Glu-Val-Gly (γ-EVG), the binding pocket involves interactions with:

-

Ser147 & Ser170: Critical for stabilizing the agonist-bound conformation.

-

Arg66: Forms a salt bridge with the C-terminal carboxyl group of the peptide.

-

Glu297: Interacts with the N-terminal amino group.[7]

-

Intracellular Signaling Cascade

Upon binding, γ-Glu-Gly stabilizes the closed (active) conformation of the VFT. This conformational change is transmitted through the CRD to the 7TM domain, triggering G-protein activation.

Pathway Visualization:

Figure 1: The Gq/11-mediated signaling pathway activated by CaSR. γ-Glu-Gly acts as a PAM, enhancing the mobilization of intracellular calcium.

Experimental Validation Protocols

To validate the kokumi activity of γ-Glu-Gly, a dual-approach methodology combining in vitro receptor assays and sensory evaluation is required.

Protocol A: Calcium Mobilization Assay (FLIPR)

Objective: Quantify the EC50 and potentiation factor of γ-Glu-Gly on human CaSR.

-

Cell Line Generation:

-

Transfect HEK293 cells with human CaSR cDNA (hCaSR).

-

Maintain in DMEM with 10% FBS and G418 (selection marker).

-

-

Dye Loading:

-

Seed cells in 96-well black-wall plates.

-

Incubate with Fluo-4 AM (calcium-sensitive fluorescent dye) for 30-60 mins at 37°C.

-

Wash cells with assay buffer (HBSS containing 20 mM HEPES).

-

-

Agonist Preparation:

-

Prepare a sub-threshold concentration of

(e.g., 1.0 mM) to serve as the baseline orthosteric agonist. -

Prepare serial dilutions of γ-Glu-Gly (0.01 µM to 1000 µM).

-

-

Measurement (FLIPR):

-

Use a Fluorometric Imaging Plate Reader (FLIPR).

-

Excitation: 488 nm; Emission: 525 nm.

-

Inject γ-Glu-Gly solutions into the wells containing the sub-threshold

.

-

-

Data Analysis:

-

Calculate

(Change in fluorescence relative to baseline). -

Plot dose-response curves using a four-parameter logistic equation to determine EC50.

-

Validation Check: The assay is valid if the positive control (e.g., Cinacalcet or γ-Glu-Val-Gly) shows a sigmoidal dose-response curve with expected potency.

Protocol B: Descriptive Sensory Analysis

Objective: Confirm the specific "kokumi" attributes (Thickness, Continuity, Mouthfulness).[5]

-

Panel Training:

-

Sample Preparation:

-

Base Solution: 0.5% MSG + 0.5% NaCl (Model Umami Soup).

-

Test Sample: Base Solution + γ-Glu-Gly (varying concentrations, e.g., 0.01% - 0.1%).

-

-

Evaluation:

-

Panelists rate attributes on a 0-10 point scale.

-

Attributes:

-

Attack: Initial flavor impact.[2]

-

Thickness: Viscosity/richness felt on the tongue.

-

Continuity: Duration of the savory aftertaste.

-

-

-

Statistical Analysis:

-

Perform ANOVA followed by Tukey’s HSD test to determine significant differences against the Base Solution.

-

Quantitative Efficacy & SAR

The potency of γ-glutamyl peptides varies significantly based on the C-terminal amino acid. While γ-Glu-Gly is active, tripeptides often exhibit higher potency due to additional hydrophobic interactions in the VFT.

Table 1: Comparative CaSR Activity of Kokumi Peptides

| Peptide | Structure | CaSR Activity (EC50)* | Relative Potency (vs GSH) |

| γ-Glu-Val-Gly | Tripeptide | ~33 - 42 nM | 12.8x |

| γ-Glu-Cys-Gly (GSH) | Tripeptide | ~58 - 76 nM | 1.0x (Reference) |

| γ-Glu-Ala | Dipeptide | ~3.65 µM | < 0.1x |

| γ-Glu-Gly | Dipeptide | Active (Moderate) | 0.2x - 0.5x (Est.) |

*Note: EC50 values represent the concentration required to elicit 50% of the maximum response in the presence of physiological Calcium levels.[8] Values are derived from HEK293-hCaSR assays.

Structure-Activity Relationship (SAR) Logic:

-

N-Terminus: The γ-Glu moiety is non-negotiable.

-Glu peptides show negligible activity. -

Chain Length: Tripeptides generally outperform dipeptides.

-

Hydrophobicity: A neutral, aliphatic residue at the second position (e.g., Valine in γ-Glu-Val-Gly) drastically increases potency by fitting into a hydrophobic pocket within the VFT. γ-Glu-Gly lacks this hydrophobic bulk, resulting in moderate potency.

Experimental Workflow Visualization

Figure 2: Integrated workflow for validating γ-Glu-Gly efficacy from molecular assay to sensory perception.

References

-

Mechanism of the perception of “kokumi” substances and the sensory characteristics of the “kokumi” peptide, γ-Glu-Val-Gly. Source: Flavor, 2015.[9] URL:[Link]

-

Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells. Source:[1][10][11] PLOS ONE, 2012.[10] URL:[Link][10]

-

Structure–CaSR–Activity Relation of Kokumi γ-Glutamyl Peptides. Source: Chemical and Pharmaceutical Bulletin, 2016.[2] URL:[Link]

-

Cryo-EM structure of the calcium-sensing receptor complexed with the kokumi substance γ-glutamyl-valyl-glycine. Source: Nature Communications, 2025. URL:[Link]

-

Current progress in kokumi-active peptides, evaluation and preparation methods: a review. Source: Critical Reviews in Food Science and Nutrition, 2020. URL:[Link][8][10][12][13]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gamma-Glutamyl-valyl-glycine | 38837-70-6 | Benchchem [benchchem.com]

- 8. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. mdpi.com [mdpi.com]

- 11. Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells | PLOS One [journals.plos.org]

- 12. Frontiers | Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? [frontiersin.org]

- 13. researchgate.net [researchgate.net]

difference between gamma-D-glutamylglycine and gamma-L-glutamylglycine

Stereochemical Divergence in Glutamatergic Modulation: A Technical Guide to -D-Glutamylglycine vs. -L-Glutamylglycine

Executive Summary

In the landscape of neuropharmacology and drug development, stereoisomerism dictates not only binding affinity but also the fundamental physiological role of a molecule. This whitepaper provides an in-depth comparative analysis of two enantiomeric dipeptides:

As a Senior Application Scientist, I have structured this guide to unpack the causality behind their distinct pharmacological profiles, supported by self-validating experimental workflows designed for rigorous preclinical research.

Stereochemical Foundations of Dipeptide Pharmacology

The glutamatergic synapse is highly sensitive to the stereochemistry of its ligands. Research indicates that the L-enantiomorphs of gamma-glutamyl peptides are generally more potent displacers of excitatory amino acids from their receptors[3]. However, the D-enantiomorphs, such as

Mechanistic divergence of gamma-DGG and gamma-LGG at the glutamatergic synapse.

-D-Glutamylglycine ( -DGG): The Precision Kinetic Probe

Pharmacodynamics & Mechanism of Action

45What makes

Translational Impact

Beyond kinetic studies,

Protocol 1: Electrophysiological Profiling of Synaptic Glutamate Transients

To ensure scientific integrity, this protocol is designed as a self-validating system to isolate competitive kinetics from receptor desensitization.

-

Acute Slice Preparation: Prepare 300 µm acute hippocampal slices. Causality: Cultured neurons lack native astrocytic networks; intact slices are mandatory to preserve the physiological 3D geometry of the synaptic cleft and endogenous glutamate transporter (EAAT) activity.

-

Whole-Cell Patch-Clamp: Patch CA1 pyramidal neurons using a cesium-based internal solution to block potassium channels, clamping the cell at -70 mV to isolate AMPA-mediated EPSCs.

-

Baseline Evocation: Stimulate the Schaffer collaterals at 0.1 Hz to establish a stable baseline EPSC amplitude.

-

-DGG Perfusion: Perfuse

-

Internal Validation (Self-Validating Step): Co-apply 50 µM Cyclothiazide (CTZ). CTZ blocks AMPA receptor desensitization. If the

-DGG-induced EPSC truncation persists in the presence of CTZ, the researcher confirms that the accelerated decay is strictly due to competitive displacement by

Electrophysiological workflow for isolating synaptic glutamate transients using gamma-DGG.

-L-Glutamylglycine ( -LGG): The Endogenous Neuromodulator

Physiological Role & Calcium Modulation

Unlike its synthetic D-isomer,

Research demonstrates that

Protocol 2: Fluorometric Analysis of Calcium Influx Modulation by -LGG

This workflow utilizes ratiometric imaging to validate the biphasic modulatory nature of

-

Neuronal Culture: Plate primary cerebellar granule cells on poly-D-lysine coated coverslips and mature for 7-10 days in vitro (DIV).

-

Fura-2 AM Loading: Incubate cells with 5 µM Fura-2 AM for 30 minutes. Causality: Fura-2 is chosen over single-wavelength dyes (like Fluo-4) because its ratiometric excitation (340/380 nm) inherently corrects for variations in dye loading, cell thickness, and photobleaching. This is critical when measuring the subtle basal calcium enhancements induced by

-LGG. -

Basal Modulation Phase: Perfuse standard extracellular buffer and record baseline. Introduce 100 µM

-LGG. Observation: A quantifiable enhancement in the 340/380 ratio indicates increased basal -

Evoked Inhibition Phase: Challenge the neurons with 50 µM Glutamate + 10 µM Glycine.

-

Internal Validation (Self-Validating Step): Run a parallel control well challenged with Glutamate without

-LGG pre-incubation. The delta between the peak

Quantitative Data Presentation

The following table summarizes the divergent biochemical and pharmacological properties of the two stereoisomers, providing a quick-reference guide for drug development professionals.

| Property | ||

| Origin | Synthetic / Exogenous pharmacological tool[4] | Endogenous mammalian brain constituent[2] |

| Primary Targets | AMPA, NMDA, Kainate receptors[4] | Glutamate-activated |

| Receptor Affinity | Low affinity, rapid dissociation ( | Higher potency displacer than D-isomer[3] |

| Receptor Specificity | High specificity for quisqualate (AMPA) receptors[3] | Broad modulation of excitatory amino acid receptors[3] |

| Functional Effect | Competitive antagonism; reduces EPSP amplitude[4] | Enhances basal |

| Physiological Impact | Prevents anoxic neuronal death[6]; Masks LTP[7] | Putative homeostatic neuromodulation[2] |

Conclusion & Translational Outlook

The distinction between

References

-

[1] Hello Bio. "gamma-DGG / γ-DGG (γ-D-glutamylglycine)". Source: hellobio.com. 1

-

[5] PubMed / NIH. "Gamma-D-glutamylglycine and cis-2,3-piperidine dicarboxylate as antagonists of excitatory amino acids in the hippocampus". Source: nih.gov. 5

-

[7] PubMed / NIH. "The excitatory amino-acid antagonist gamma-D-glutamylglycine masks rather than prevents long term potentiation of the perforant path". Source: nih.gov.7

-

[6] Journal of Neuroscience. "Synaptic release of excitatory amino acid neurotransmitter mediates anoxic neuronal death". Source: jneurosci.org. 6

-

[4] Cayman Chemical. "γ-D-Glutamylglycine (trifluoroacetate salt) (CAS 71822-19-0)". Source: caymanchem.com. 4

-

[3] Researcher.life. "Displacement of excitatory amino acid receptor ligands by acidic oligopeptides". Source: researcher.life. 3

-

[2] ResearchGate. "Modulation of glutamate agonist-induced influx of calcium into neurons by γ-l-glutamyl and β-l-aspartyl dipeptides". Source: researchgate.net. 2

Sources

- 1. gamma-DGG | Low affinity competitive antagonist | Hello Bio [hellobio.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. caymanchem.com [caymanchem.com]

- 5. Gamma-D-glutamylglycine and cis-2,3-piperidine dicarboxylate as antagonists of excitatory amino acids in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. The excitatory amino-acid antagonist gamma-D-glutamylglycine masks rather than prevents long term potentiation of the perforant path - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and physicochemical properties of gamma-Glu-Gly

Technical Master File: Gamma-L-Glutamylglycine (

Part 1: Executive Summary

Gamma-L-Glutamylglycine (

In applied research,

Part 2: Physicochemical Specifications

The following data aggregates experimental and computed values essential for formulation and analytical method development.

| Property | Value / Description | Notes |

| IUPAC Name | (2S)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

| CAS Registry | 1948-29-4 | |

| Molecular Formula | ||

| Molecular Weight | 204.18 g/mol | Monoisotopic Mass: 204.07 |

| Appearance | White crystalline powder | Hygroscopic |

| Solubility (Water) | ~135 mM (27.5 mg/mL) | Highly soluble; sonication recommended |

| Solubility (DMSO) | < 1 mg/mL | Practically insoluble |

| pKa (Acidic) | Gly carboxyl pKa is elevated vs free Gly (2.[1]34) | |

| pKa (Basic) | ||

| Isoelectric Point (pI) | ~2.93 | Calculated: |

| Stability | Lyophilized: Stable at -20°C (3 yrs)Solution: Unstable at pH < 3 or > 9 | Susceptible to intramolecular cyclization to 5-oxoproline |

Part 3: Molecular Architecture & Stability

Structural Distinctiveness:

The

-

Consequence 1 (Proteolytic Resistance): Standard proteases (trypsin, pepsin) cannot cleave the

-bond. Only specific enzymes like GGT or -

Consequence 2 (Chemical Lability): Under acidic conditions (pH < 3) or high heat, the free

-amino group of the glutamate moiety can attack the

Part 4: Biological Interface & Pharmacology

The Gamma-Glutamyl Cycle (Meister Cycle)

-Glu-Gly is a metabolic byproduct of glutathione (GSH) catabolism. GGT transfers the

Figure 1: Role of

Kokumi Mechanism (CaSR Activation)

-Glu-Gly is a Type II calcimimetic. It does not activate the Calcium Sensing Receptor (CaSR) alone but acts as a Positive Allosteric Modulator (PAM) .-

Binding: Binds to the Venus Flytrap (VFT) domain of CaSR.

-

Effect: Lowers the threshold for CaSR activation by extracellular calcium (

). -

Sensory Output: Signals "thickness" and "continuity" to the brain, distinct from the five basic tastes.

Part 5: Experimental Protocols

Protocol A: Enzymatic Synthesis of -Glu-Gly

Rationale: Chemical synthesis requires complex orthogonal protection of the

Materials:

-

Enzyme:

-Glutamyltranspeptidase (GGT) from E. coli or Bovine Kidney (Sigma G8040). -

Donor: L-Glutamine (20 mM).[2]

-

Acceptor: Glycine (100 mM).

-

Buffer: 50 mM Tris-HCl, pH 10.0 (High pH favors transpeptidation over hydrolysis).

Workflow:

-

Preparation: Dissolve L-Gln (2.92 g/L) and Gly (7.5 g/L) in Tris-HCl buffer.

-

Initiation: Add GGT enzyme (0.05 U/mL final concentration).

-

Incubation: Incubate at 37°C for 4 hours with gentle agitation.

-

Termination: Heat inactivation at 95°C for 5 minutes or adjust pH to 3.0 with acetic acid.

-

Purification:

-

Load mixture onto a Dowex 1x8 (acetate form) anion exchange column.

-

Wash with water to remove unreacted Gln and Gly (zwitterionic/basic at neutral pH).

-

Elute

-Glu-Gly with 0.5 M Acetic Acid (The acidic dipeptide binds stronger than neutral amino acids). -

Lyophilize fractions.

-

Protocol B: Analytical Quantification (LC-MS/MS)

Rationale:

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0% B for 2 min (to retain polar dipeptide), ramp to 30% B over 5 min.

-

Flow Rate: 0.3 mL/min.

MS/MS Transitions (ESI Positive Mode):

-

Precursor Ion:

205.1 -

Product Ion 1 (Quantifier):

84.1 (Pyroglutamyl fragment) -

Product Ion 2 (Qualifier):

130.1 (Loss of Glycine) -

Collision Energy: ~15-20 eV.

Part 6: References

-

PubChem. (2023). Gamma-Glutamylglycine Compound Summary. National Library of Medicine. Link

-

Suzuki, H., et al. (2004). Enzymatic Synthesis of

-Glutamylvaline to Improve the Bitter Taste of Valine. Journal of Agricultural and Food Chemistry. Link -

Ohsu, T., et al. (2010). Involvement of the Calcium-Sensing Receptor in Human Taste Perception. Journal of Biological Chemistry. Link

-

Bachhawat, A. K., & Yadav, S. (2018). The Glutathione Cycle: Glutathione Metabolism Beyond the Gamma-Glutamyl Cycle. IUBMB Life. Link

-

BenchChem. (2025). Protocol for Enzymatic Synthesis of Gamma-Glutamyl Dipeptides. Link

Sources

- 1. CAS 1948-29-4: γ-Glu-Gly | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure | MDPI [mdpi.com]

Methodological & Application

Advanced Application Note: Solid-Phase Peptide Synthesis of Gamma-Glutamyl Peptides

Abstract & Strategic Overview

Gamma-glutamyl peptides, such as the antioxidant Glutathione (

Standard Solid-Phase Peptide Synthesis (SPPS) protocols are designed for

The Core Challenge: To synthesize a

The Orthogonal Protection Strategy

Success relies on selecting the correct Glutamate building block.

-

Standard Reagent (Wrong for

-link): Fmoc-Glu(OtBu)-OH.[1][2][4] Here, the side chain ( -

Required Reagent (Correct for

-link): Fmoc-Glu-OtBu (CAS: 84793-07-7).[1][2][4][6][7] Here, the

Visualizing the Chemistry

The following diagram illustrates the structural difference and the specific coupling logic required for

Figure 1: Comparison of building blocks. For

Materials & Reagents

Critical Building Blocks

| Reagent | CAS No.[4] | Function | Notes |

| Fmoc-Glu-OtBu | 84793-07-7 | The Key Reagent. Provides free | Do not confuse with Fmoc-Glu(OtBu)-OH.[1][2][4] |

| Fmoc-Cys(Trt)-OH | 103213-32-7 | Cysteine residue (if making GSH).[1][2][4] | Trityl (Trt) protection prevents oxidation.[1][2] |

| Fmoc-Gly-OH | 29022-11-5 | Glycine residue.[1][2][4] | Standard. |

| Fmoc-Val-OH | 68858-20-8 | Valine residue (if making Kokumi).[1][2] | Standard. |

Resins

-

2-Chlorotrityl Chloride (2-CTC) Resin: Recommended for C-terminal acids (e.g., Glutathione).[1][2] It minimizes racemization of Cys and allows mild cleavage if needed.

-

Wang Resin: Alternative for C-terminal acids; requires TFA cleavage.[2]

-

Rink Amide Resin: Use only if the C-terminus must be an amide (

).[1][2]

Solvents & Activators[1][3][10]

-

Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1][2] Reason: Superior suppression of racemization compared to HBTU/HATU for Cys-containing peptides.[1][2]

-

Cleavage: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water, DOT (3,6-Dioxa-1,8-octanedithiol).[1][2]

Experimental Protocol: Synthesis of Glutathione ( -Glu-Cys-Gly)[1][2][3][4][5][11][12]

Target Sequence: H-

Phase 1: Resin Loading (Glycine)

Causality:[1][2][3][4] We load Glycine first. 2-CTC resin is used because Cysteine is prone to racemization during loading; loading Glycine first avoids this risk entirely.[1][2]

-

Swelling: Place 62.5 mg of resin (approx 0.1 mmol capacity) in a reaction vessel. Add DCM (5 mL) and swell for 20 mins. Drain.

-

Loading Glycine:

-

Capping: Add MeOH (1 mL) to the reaction mixture (active for 15 mins) to cap unreacted chloride sites. Drain.

-

Washing: Wash with DCM (3x), DMF (3x).

Phase 2: Elongation (Cysteine)[1][2][3][4][5]

-

Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 5 min).[2][5] Wash DMF (5x).

-

Coupling Cys:

-

Wash: DMF (3x).

Phase 3: The Gamma-Coupling (Glutamate)

Critical Step:[1][2][3][4] Here we introduce the gamma-linkage.

-

Fmoc Removal: Remove Fmoc from the Cys residue (20% Piperidine, 2 x 5 min). Wash DMF (5x).

-

Coupling Gamma-Glu:

-

Reagent: Use Fmoc-Glu-OtBu (0.3 mmol, 3 eq).

-

Mechanism: The carbodiimide activates the free gamma-carboxyl.[2] The alpha-carboxyl is protected by the t-Butyl ester (OtBu).[1][2][4]

-

Note: Coupling to the bulky Trt-protected Cys can be slow. Double coupling is recommended if Kaiser test is positive.[2]

-

-

Final Fmoc Removal: Treat with 20% Piperidine/DMF to remove the N-terminal Fmoc from the Glutamate.

-

Final Wash: DMF (5x), DCM (5x), MeOH (2x). Dry resin under nitrogen.

Cleavage & Deprotection[1][16][18]

The cleavage cocktail must perform two tasks simultaneously:

-

Cleave the peptide from the resin (Acid labile).

-

Remove side-chain protection: Trt (on Cys) and OtBu (on Glu alpha-COOH) .[1][2]

Cocktail Reagent K (Optimized for Cys/Met):

-

TFA: 90%[2]

-

DODT (2,2'-(Ethylenedioxy)diethanethiol): 5% (Preferred over EDT for lower odor).[1][2][3]

Procedure:

-

Add 5 mL of cold Reagent K to the dry resin.

-

Shake for 2.5 hours at room temperature.

-

Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

-

Centrifuge (3000 rpm, 5 min), decant ether. Repeat wash 2x.[11]

-

Dissolve pellet in Water/Acetonitrile (1:1) and lyophilize.

Workflow Visualization

Figure 2: Step-by-step workflow for Glutathione synthesis highlighting the critical gamma-coupling event.

Quality Control & Troubleshooting

Analytical Expectations

-

HPLC: Run a gradient of 0-20% Acetonitrile in Water (0.1% TFA) over 20 mins. GSH is very polar and elutes early.

-

Mass Spectrometry (ESI):

Common Pitfalls

| Issue | Cause | Solution |

| Product mass +56 Da | Incomplete removal of tBu from Glu- | Extend TFA cleavage time to 3 hours; ensure scavengers (TIS/Water) are fresh. |

| Pyroglutamate (Mass -18) | Cyclization of N-terminal Glu.[1][2][14] | This is spontaneous for N-terminal Gln/Glu.[1][2] Keep the final peptide lyophilized. Avoid basic conditions after final cleavage. |

| Dimerization (Mass x2 - 2) | Oxidation of Cys to Cystine (disulfide).[1][2][3][4] | Work under inert atmosphere (N2).[1][2] Use TCEP or DTT if reduction is needed before HPLC. |

| Low Yield | Steric hindrance at Gamma-coupling.[2][3][4] | Use HATU instead of DIC/Oxyma for the Glu coupling step, but keep base (DIPEA) minimal to avoid racemization. |

References

-

Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2]

-

Garcia-Martin, F., et al. (2006).[1][2] The synthesis of glutathione analogues.[15][16] Green Chemistry, 8, 859-866.[1][2] (Demonstrates SPPS strategies for GSH).

-

PubChem Compound Summary. (2023). Fmoc-Glu-OtBu (CAS 84793-07-7).[1][2][6][7][8] [1][2]

-

Albericio, F. (2000).[2][3][4] Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard reference for orthogonal protection strategies).

-

Engebretsen, M., et al. (1997).[2][4] Synthesis of gamma-glutamyl peptides. Journal of Peptide Science. (Foundational work on gamma-linkage stability).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Fmoc-Glu-OtBu Novabiochem 84793-07-7 [sigmaaldrich.com]

- 3. Fmoc-Glu(OtBu)-OH HO | C24H29NO7 | CID 71317335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biovera.com.au [biovera.com.au]

- 6. peptide.com [peptide.com]

- 7. CAS 84793-07-7: Fmoc-Glu-OtBu | CymitQuimica [cymitquimica.com]

- 8. Fmoc-L-Glu-OtBu | CAS 84793-07-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. biomatik.com [biomatik.com]

- 10. peptide.com [peptide.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. bachem.com [bachem.com]

- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 14. thieme-connect.de [thieme-connect.de]

- 15. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Manual solid-phase synthesis of glutathione analogs: a laboratory-based short course - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method for separation of gamma-Glu-Gly from glutathione

Application Note: High-Resolution HPLC Separation of -Glu-Gly from Glutathione

Introduction & Biological Context

The precise quantification of Glutathione (GSH) and its metabolic byproducts is critical in oxidative stress research and drug metabolism studies. While GSH quantification is routine, the separation of its breakdown product,

The -Glutamyl Cycle

Distinguishing these two species is vital for assessing GGT activity and understanding the kinetics of the

Chemical Challenges

-

Polarity: Both analytes are small, hydrophilic peptides that retain poorly on standard C18 columns.

-

Detection: GSH possesses a thiol (-SH) group, allowing specific detection with reagents like Ellman’s Reagent or Monobromobimane (mBBr).

-Glu-Gly lacks this thiol group , rendering thiol-specific detectors useless. It must be detected via its primary amine (N-terminus) or Mass Spectrometry.

Method Development Strategy

To achieve robust separation and detection, we must move beyond standard protocols. This guide presents two validated workflows:

-

Protocol A (LC-MS/MS): The "Gold Standard" for specificity, utilizing a high-retention C18 column without derivatization.

-

Protocol B (HPLC-FLD): A cost-effective, high-sensitivity method using pre-column derivatization targeting primary amines (OPA-2ME), ensuring both analytes are fluorescent.

Critical Decision Matrix

| Feature | Protocol A: LC-MS/MS | Protocol B: HPLC-FLD (Derivatization) |

| Principle | Mass-to-Charge (m/z) filtration | Fluorescence of isoindole derivative |

| Analyte Scope | Detects both natively | Detects both (via N-terminal amine) |

| Sensitivity | High (Femtomole range) | High (Picomole range) |

| Sample Prep | Simple (Protein Precipitation) | Moderate (Mix + Wait 1 min) |

| Interference | Low (MRM specificity) | Medium (Detects all primary amines) |

Protocol A: LC-MS/MS (Direct Analysis)

This method utilizes a specialized "high-strength silica" (HSS) C18 column designed to retain polar compounds under 100% aqueous conditions, preventing the "void volume elution" common with standard C18 phases.

Materials & Reagents[2][3][4][5][6][7][8][9]

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent high-retention C18).

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Standards:

-Glu-Gly (Sigma-Aldrich), Reduced Glutathione (GSH).

Chromatographic Conditions

-

Flow Rate: 0.3 mL/min[3]

-

Column Temp: 40°C

-

Injection Vol: 2-5 µL

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 99 | 1 | Initial Hold (Loading) |

| 1.0 | 99 | 1 | Begin Elution |

| 6.0 | 70 | 30 | Gradient Ramp |

| 6.1 | 5 | 95 | Wash |

| 8.0 | 5 | 95 | End Wash |

| 8.1 | 99 | 1 | Re-equilibration |

| 11.0 | 99 | 1 | End Run |

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| GSH | 308.1 [M+H]+ | 179.1 (Cys-Gly) | 25 | 18 |

| GSH (Qual) | 308.1 [M+H]+ | 76.0 (Gly) | 25 | 28 |

| 205.1 [M+H]+ | 84.1 (Pyroglu) | 20 | 15 | |

| 205.1 [M+H]+ | 130.1 (Glu) | 20 | 12 |

Analyst Note: The transition 308 -> 179 for GSH corresponds to the loss of the

-glutamyl moiety, which is chemically specific. For-Glu-Gly, the loss of glycine (producing m/z 130) or the formation of the pyroglutamate ion (m/z 84) are characteristic.

Protocol B: HPLC-Fluorescence (OPA Derivatization)[2][5]

Since

Reagent Preparation

-

Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with KOH.

-

OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 9 mL Borate Buffer and 50 µL 2-Mercaptoethanol (2-ME) . Prepare fresh daily.

-

Stop Solution: 0.5 M Acetate buffer, pH 4.0 (optional, if post-column).

Derivatization Procedure (Pre-Column)

-

Mix 20 µL Sample (supernatant) with 20 µL OPA Reagent .

-

Incubate at room temperature for 60 seconds (reaction is instantaneous but unstable; precise timing is key).

-

Inject immediately (automated injector programming recommended).

HPLC Conditions

-

Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 25 mM Sodium Phosphate (pH 6.0) + 0.5% Tetrahydrofuran (THF).

-

Mobile Phase B: 50:50 Acetonitrile:Methanol.

-

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[4]

Gradient Profile (OPA Method)

| Time (min) | % Mobile Phase B | Rationale |

| 0.0 | 5 | Retain polar derivatives |

| 15.0 | 45 | Separate |

| 20.0 | 100 | Wash hydrophobics |

| 25.0 | 5 | Re-equilibrate |

Visualizing the Workflow & Pathway

The following diagram illustrates the biological relationship between the analytes and the analytical decision tree.

Caption: Figure 1. Biological origin of analytes and analytical method selection logic. Note the failure of thiol reagents for

System Suitability & Validation Criteria

To ensure the trustworthiness of your data, the following criteria must be met before running unknown samples.

| Parameter | Acceptance Criteria | Troubleshooting |

| Resolution (Rs) | > 2.0 between GSH and | Decrease gradient slope or lower %B at start. |

| Tailing Factor | < 1.5 | Check pH of mobile phase; replace column if >2.0. |

| Precision (RSD) | < 2.0% for Retention Time | Check pump stability and temperature control. |

| Linearity ( | > 0.995 | Ensure fresh standards; GSH oxidizes rapidly to GSSG. |

Stability Warning

GSH is prone to auto-oxidation to GSSG (Glutathione Disulfide).[5][6]

-

Precaution: Keep samples at 4°C.

-

Additive: For Protocol A (MS), adding 10 mM N-Ethylmaleimide (NEM) will cap the GSH thiol, preventing oxidation. However, this shifts the GSH mass to [M+H]+ 433.1.

-Glu-Gly is unaffected by NEM.

References

-

Measurement of Glut

-Glutamyl Peptides. Source: National Institutes of Health (NIH) / PMC. Context: Detailed protocols on LC-MS/MS quantification of -

Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde. Source: Springer Nature Experiments. Context: Validated protocol for OPA derivatization of glutathione and related amines. URL:[Link][4]

-

Evaluation of BEH C18, BEH HILIC, and HSS T3 Column Chemistries for Glutathione Analysis. Source: Oxford Academic / Journal of Chromatographic Science. Context: Comparison of column phases for polar thiol retention. URL:[Link]

-

The

-Glutamyl Cycle: Enzymology and Clinical Implications. Source: MDPI (Biomolecules). Context: Review of the enzymatic pathways generating

Sources

- 1. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. wcds.ualberta.ca [wcds.ualberta.ca]

LC-MS/MS quantification of gamma-L-glutamyl-L-glycine in plasma

Application Note: High-Sensitivity Quantification of Gamma-L-Glutamyl-L-Glycine in Human Plasma via HILIC-MS/MS

Abstract

This application note details a robust LC-MS/MS methodology for the quantification of gamma-L-glutamyl-L-glycine (

Traditional Reversed-Phase (RP) chromatography often fails to retain this polar dipeptide, while ion-pairing reagents contaminate MS sources. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention and separation from its isobaric isomer,

Biological Context & Mechanism

-Glu-Gly is generated when GGT transfers the gamma-glutamyl moiety from Glutathione (GSH) to an acceptor amino acid (in this case, Glycine) or via the hydrolysis of cysteinyl-glycine.[1][2] Accurate quantification provides a snapshot of the "Gamma-Glutamyl Cycle," a system pivotal for intracellular glutathione maintenance and xenobiotic detoxification.Figure 1: The Gamma-Glutamyl Cycle & Analyte Origin

This pathway illustrates the enzymatic generation of

Caption: GGT-mediated transpeptidation generates

Methodological Strategy

The Polarity Challenge

-Glu-Gly is a small, polar zwitterion. On standard C18 columns, it elutes near the void volume (-

Solution: We employ an Amide-HILIC stationary phase. The water-rich layer on the amide surface retains polar analytes via hydrogen bonding, eluting them later in a high-organic gradient which enhances desolvation and MS sensitivity.

Isobaric Interference ( vs. )

The peptide bond position (alpha vs. gamma) does not change the molecular weight (MW 204.2). However,

-

Solution:

-

Chromatographic Separation: HILIC phases often separate these isomers based on subtle pKa differences.

-

MS/MS Selectivity: The

-linkage fragments uniquely. The

-

Internal Standard (IS)

To correct for matrix effects and HILIC retention time shifts, a stable isotope-labeled analog is essential.

-

Primary Recommendation:

-Glu-[1- -

Alternative:

C

Experimental Protocol

Chemicals & Reagents

-

Analyte: L-

-Glutamyl-L-glycine (Sigma-Aldrich/Merck). -

Internal Standard:

-Glu-Gly- -

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

-

Matrix: Human Plasma (K2-EDTA). Heparin is discouraged due to potential LC interferences.

Sample Preparation (Protein Precipitation)

Critical Step: GGT activity continues ex vivo. Samples must be kept on ice and processed immediately or treated with a GGT inhibitor (e.g., serine-borate).

Workflow Diagram:

Caption: Rapid protein precipitation with ACN (1:4) effectively quenches GGT activity and prepares the sample for HILIC injection.

LC-MS/MS Conditions

Liquid Chromatography:

-